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Compound of Interest

Compound Name: Phenanthren-2-ylmethanol

CAS No.: 2606-54-4

Cat. No.: B1601054

Get Quote

Polycyclic aromatic hydrocarbons (PAHs) and their functionalized derivatives form the

structural backbone of numerous advanced materials, organic semiconductors, and

pharmacological intermediates. Among these, Phenanthren-2-ylmethanol (also known as 2-

hydroxymethylphenanthrene) occupies a unique physicochemical space. Understanding its

thermodynamic stability is critical for predicting its shelf-life, reactivity during synthesis, and

behavior under thermal stress in material applications.

This whitepaper provides an in-depth analysis of the thermodynamic properties of

Phenanthren-2-ylmethanol, detailing the structural causality behind its stability, the

quantitative parameters that define it, and the self-validating experimental protocols required to

measure these properties accurately.

Structural Thermodynamics: Causality of Stability
The thermodynamic stability of Phenanthren-2-ylmethanol is dictated by the interplay

between its rigid aromatic core and its functional appendage.
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The core of the molecule is phenanthrene, a three-ring PAH. Unlike its linear isomer

anthracene, phenanthrene possesses an angular fusion of benzene rings. According to Clar’s

aromatic

-sextet rule, this angular arrangement allows phenanthrene to maintain two complete aromatic
sextets, granting it a significantly higher resonance stabilization energy than anthracene[1].
This extended

-conjugation allows for the efficient delocalization of electrons, rendering the core highly
resistant to thermal degradation and providing a thermodynamically favored, rigid planar
geometry[2].

Substituent Effects: The 2-Hydroxymethyl Group (-
CH₂OH)
The addition of a hydroxymethyl group at the 2-position introduces competing thermodynamic

forces:

Intermolecular Cohesion: The hydroxyl (-OH) moiety acts as a strong hydrogen bond donor

and acceptor. This drastically increases the cohesive energy of the crystal lattice compared

to unsubstituted phenanthrene, elevating both the melting point and the enthalpy of

sublimation.

Electronic Dispersal: The -CH₂OH group exerts a weak electron-donating inductive effect

and participates in hyperconjugation[2]. If the molecule is subjected to ionizing conditions,

these effects help disperse positive charge, moderately stabilizing corresponding radical

cations[2].

Quantitative Thermodynamic Parameters
The macroscopic stability of Phenanthren-2-ylmethanol can be quantified through its phase

transition temperatures and density. The table below summarizes key thermodynamic data and

their physical implications.
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Property Value
Thermodynamic
Implication

Density 1.214 g/cm³

Indicates dense crystal

packing driven by a

combination of

-

stacking and intermolecular

hydrogen bonding[2].

Boiling Point 423.4 °C (at 760 mmHg)

High cohesive energy;

significant thermal input is

required to overcome the

intermolecular forces in the

liquid phase[2].

Flash Point 196.3 °C

Defines the thermal stability

limit in oxidative environments

before vapor phase

combustion becomes

thermodynamically

favorable[2].

Core Melting Point ~372 K (99 °C)

Baseline melting temperature

for the unsubstituted

phenanthrene scaffold[1]. The

-CH₂OH derivative typically

exhibits a higher melting point

due to H-bonding.

Core Enthalpy of Fusion ~85 J/g

Represents the energy

required to disrupt the aromatic

crystal lattice of the parent

PAH[1].
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To rigorously profile the thermodynamic stability of Phenanthren-2-ylmethanol, researchers

must deploy orthogonal analytical techniques. The following protocols are designed as self-

validating systems to ensure data integrity.

Protocol A: Phase Transition & Heat Capacity via µDSC
Causality: Standard Differential Scanning Calorimetry (DSC) often misses subtle polymorphic

transitions in rigid PAHs. Micro-DSC (µDSC) is employed because its highly sensitive Peltier

elements can detect low-energy solid-solid transitions that dictate long-term shelf stability and

phase behavior[3].

Self-Validating Step: The instrument must be pre-calibrated using high-purity Indium (Melting

point = 156.6 °C,

= 28.45 J/g). If the measured enthalpy of the Indium standard deviates by >0.5%, the sensor is
recalibrated before introducing the PAH analyte.

Step-by-Step Methodology:

Weigh 2.0–5.0 mg of Phenanthren-2-ylmethanol into an aluminum crucible and seal

hermetically to prevent mass loss via sublimation.

Load the sample and an empty reference crucible into the µDSC furnace.

Purge the system with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

Execute a heating-cooling-heating cycle: Ramp from 25 °C to 150 °C at a slow rate of 2

°C/min to ensure thermal equilibrium.

Extract the onset temperature (

) for melting and integrate the endothermic peak to calculate the enthalpy of fusion (

).

Protocol B: Sublimation Thermodynamics via Knudsen
Effusion
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Causality: Sublimation enthalpy cannot be accurately derived from boiling point estimates due

to the risk of thermal degradation at high temperatures (>400 °C). Knudsen effusion operates

under high vacuum, allowing sublimation at lower temperatures, thereby preserving the

molecular integrity while yielding precise vapor pressure data[1].

Self-Validating Step: The effusion orifice size is varied across three independent runs. If the

calculated equilibrium vapor pressure remains constant regardless of the orifice diameter, the

system is validated to be in true thermodynamic equilibrium.

Step-by-Step Methodology:

Load 50 mg of the crystalline sample into a titanium Knudsen cell equipped with a calibrated

effusion orifice.

Evacuate the chamber to a high vacuum (

mbar).

Heat the cell isothermally in 5 K increments between 300 K and 350 K.

Monitor the mass loss rate continuously using an integrated quartz crystal microbalance

(QCM)[3].

Apply the Clausius-Clapeyron equation to the temperature-dependent vapor pressure data to

derive the standard enthalpy of sublimation (

).

Protocol C: Computational Thermodynamics (DFT)
Causality: Experimental values for highly conjugated systems conflate intermolecular forces (H-

bonding,

-

stacking) with intramolecular stability. Density Functional Theory (DFT) isolates the
intramolecular resonance energy and substituent hyperconjugation[4].
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Self-Validating Step: A vibrational frequency analysis is performed post-optimization. The strict

absence of imaginary (negative) frequencies confirms that the optimized geometry is a true

thermodynamic minimum, rather than a transitional saddle point[4].

Step-by-Step Methodology:

Construct the 3D molecular geometry of Phenanthren-2-ylmethanol in a computational

suite (e.g., Gaussian).

Optimize the geometry using the B3LYP functional with a 6-311++G(d,p) basis set, which

includes diffuse and polarization functions necessary for accurate PAH modeling[4].

Calculate the zero-point vibrational energy (ZPVE) and apply thermal corrections to derive

the standard Gibbs free energy of formation (

).
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Workflow integrating experimental and computational thermodynamic profiling.
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Degradation Kinetics vs. Thermodynamic Sinks
While the phenanthrene core is highly stable, the primary alcohol moiety (-CH₂OH) at the 2-

position represents a thermodynamic vulnerability under oxidative conditions. The degradation

of Phenanthren-2-ylmethanol follows a distinct pathway governed by the strength of the

oxidizing environment[2].

Kinetic Control (Mild Oxidation): Exposure to mild oxidizing agents rapidly converts the

primary alcohol into an aldehyde, yielding Phenanthrene-2-carbaldehyde. This is a kinetically

favored intermediate.

Thermodynamic Control (Strong Oxidation): Under prolonged oxidative stress or in the

presence of strong oxidants, the aldehyde is further oxidized. The system ultimately rests at

the thermodynamic sink of this pathway: Phenanthrene-2-carboxylic acid[2].

Phenanthren-2-ylmethanol
(Primary Alcohol)

Phenanthrene-2-carbaldehyde
(Kinetic Product) Mild Ox.

Phenanthrene-2-carboxylic acid
(Thermodynamic Sink) Excess Oxidant

 Strong Ox.
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Oxidation pathway highlighting kinetic intermediates versus thermodynamic sinks.

Conclusion
The thermodynamic stability of Phenanthren-2-ylmethanol is a dual-faceted phenomenon. Its

phenanthrene core provides exceptional resonance stabilization and thermal resilience, while

the 2-hydroxymethyl group introduces complex intermolecular hydrogen bonding networks that

elevate its cohesive energy. By employing rigorous, self-validating protocols—ranging from

µDSC and Knudsen effusion to high-level DFT calculations—researchers can accurately map

its thermodynamic profile, ensuring its optimal application in organic synthesis and advanced

material design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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